molecular formula C12H14N2O4 B1364065 3-Nitro-4-piperidin-1-ylbenzoic acid CAS No. 26586-26-5

3-Nitro-4-piperidin-1-ylbenzoic acid

Cat. No. B1364065
CAS RN: 26586-26-5
M. Wt: 250.25 g/mol
InChI Key: YVODCTHEVCBRCV-UHFFFAOYSA-N
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Description

3-Nitro-4-piperidin-1-ylbenzoic acid is an organic compound that contains both a piperidine ring and a nitrobenzoic acid group. It has a molecular weight of 250.25 g/mol . The IUPAC name for this compound is 3-nitro-4-(1-piperidinyl)benzoic acid .


Molecular Structure Analysis

The molecular formula of 3-Nitro-4-piperidin-1-ylbenzoic acid is C12H14N2O4 . The InChI code is 1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) .


Physical And Chemical Properties Analysis

3-Nitro-4-piperidin-1-ylbenzoic acid has a molecular weight of 250.25 g/mol . It has a topological polar surface area of 86.4 Ų and a complexity of 323 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Proteomics Research

3-Nitro-4-piperidin-1-ylbenzoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty reagent in the identification and quantification of proteins, aiding in the understanding of their interactions and dynamics within a biological system .

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a building block for the creation of more complex molecules. Its nitro group and piperidinyl moiety make it a versatile intermediate for synthesizing various pharmacologically active molecules .

Material Science

Researchers in material science may employ 3-Nitro-4-piperidin-1-ylbenzoic acid to modify the surface properties of materials. This can lead to the development of new materials with improved characteristics such as enhanced durability or specific interaction with other substances .

Drug Discovery

This compound has potential applications in drug discovery, particularly in the design of drug candidates that target neurological pathways. The piperidinyl group is a common feature in molecules that interact with the central nervous system .

Analytical Chemistry

In analytical chemistry, 3-Nitro-4-piperidin-1-ylbenzoic acid can be used as a standard or reference compound in various chromatographic techniques to ensure the accuracy and precision of analytical methods .

Agricultural Chemistry

The nitrobenzoic acid moiety of this compound could be explored for its herbicidal properties. It may serve as a lead compound for the development of new herbicides with novel modes of action .

Environmental Science

In environmental science, this compound might be studied for its degradation products and environmental fate. Understanding its breakdown can help assess its impact on ecosystems and contribute to the development of safer chemicals .

Biochemical Research

Lastly, 3-Nitro-4-piperidin-1-ylbenzoic acid could be used in biochemical research to study enzyme-substrate interactions, particularly those involving nitroreductase enzymes. This can provide insights into enzymatic pathways and mechanisms .

Mechanism of Action

While the specific mechanism of action for 3-Nitro-4-piperidin-1-ylbenzoic acid is not available, it’s worth noting that piperidine derivatives have shown potential clinical activity against various types of cancers when used alone or in combination with other drugs .

properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODCTHEVCBRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387068
Record name 3-nitro-4-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-piperidin-1-ylbenzoic acid

CAS RN

26586-26-5
Record name 3-nitro-4-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-4-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and piperidine (Fluka 80640; 599.18 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to cool to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The oil was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added, followed by water (15 mL). The reaction mixture was then stirred at room temperature for 5 hours. THF was evaporated and the residue diluted with water. The aqueous phase was washed with Et2O and acidified to pH 5 with acetic acid. Extraction with Et2O followed by drying over magnesium sulfate and concentration in vacuo afforded the title compound (562 mg, 96%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
599.18 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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